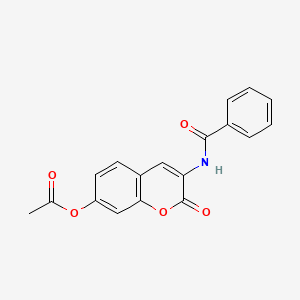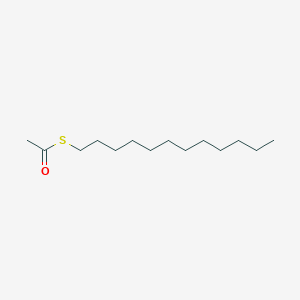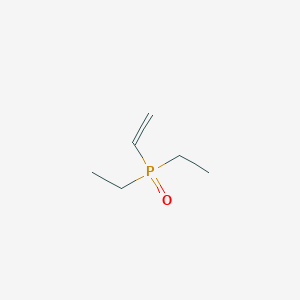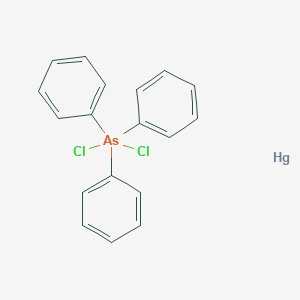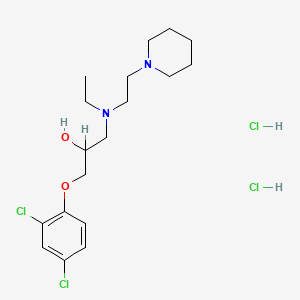![molecular formula C7H12O3 B14717275 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol CAS No. 21619-53-4](/img/structure/B14717275.png)
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dioxabicyclo[321]oct-1-ylmethanol is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a reduction step to yield the final product . The reaction conditions often involve the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of its precursor, levoglucosenone, which is derived from cellulose-containing materials through acidification and pyrolysis . This precursor can then be further processed to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen atoms within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or Appel conditions can be employed for substitution reactions.
Major Products Formed
Oxidation: Spiroketals and other oxidized derivatives.
Reduction: Various alcohol derivatives.
Substitution: Chlorinated or other substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Pharmaceuticals: It is a precursor for the synthesis of chiral small molecules used in drug development.
Catalysts and Auxiliaries: The compound is employed in the creation of catalysts and auxiliaries for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol involves its interaction with molecular targets through its bicyclic structure. The oxygen atoms within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound . These interactions play a crucial role in its effectiveness as a building block in organic synthesis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic compound with a different functional group.
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol, derived from cellulose-containing materials.
Cyrene: Another derivative of levoglucosenone, used as a chiral solvent.
Uniqueness
This compound is unique due to its specific functional group and the presence of two oxygen atoms within the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
21619-53-4 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
6,8-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-1-2-6(10-7)9-5-7/h6,8H,1-5H2 |
Clave InChI |
ZZNSHWUXXRWERK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2OCC(C1)(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


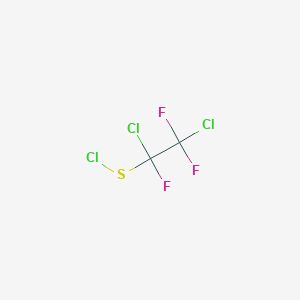

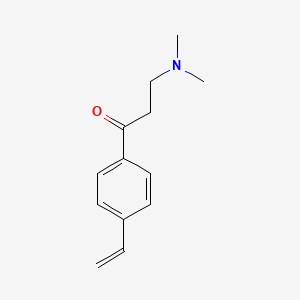

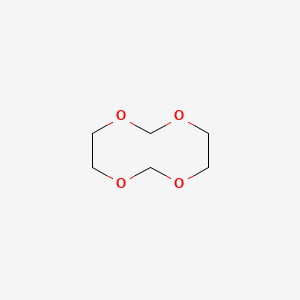
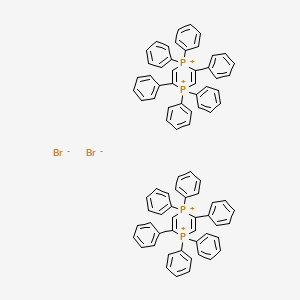
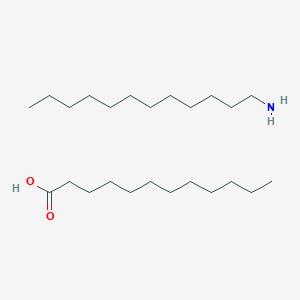
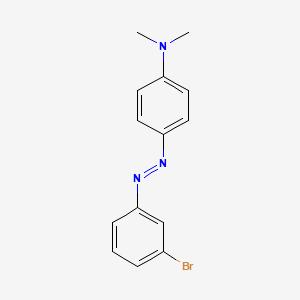
![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
